molecular formula C13H21NO2 B3831549 1-(1-adamantyl)-1-hydroxyacetone oxime

1-(1-adamantyl)-1-hydroxyacetone oxime

Cat. No.: B3831549
M. Wt: 223.31 g/mol
InChI Key: OTJIFSNBSBRSHF-ZSOIEALJSA-N
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Description

1-(1-Adamantyl)-1-hydroxyacetone oxime is a specialized organic compound featuring an adamantyl group, a hydroxyl-substituted acetone backbone, and an oxime functional group. The adamantyl moiety, a rigid bicyclic hydrocarbon, imparts steric bulk and enhances thermal stability, while the oxime group (-NOH) contributes to reactivity in coordination chemistry and pharmaceutical applications .

Properties

IUPAC Name

(2Z)-1-(1-adamantyl)-2-hydroxyiminopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-8(14-16)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-12,15-16H,2-7H2,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJIFSNBSBRSHF-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(C12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C(C12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Adamantyl-Containing Oximes and Related Compounds

Compound Name Molecular Formula Key Functional Groups Molecular Weight Key Features
1-(1-Adamantyl)-1-hydroxyacetone oxime Not explicitly reported* Adamantyl, hydroxyacetone, oxime ~237.3 (estimated) Combines steric bulk (adamantyl) with polar hydroxyl and reactive oxime groups
(1Z)-1-(1-Adamantyl)ethanone oxime C₁₂H₁₉NO Adamantyl, ethanone, oxime 193.29 Simpler structure; lacks hydroxyl group, reducing polarity
1-(2-Aminophenyl)ethan-1-one oxime C₈H₁₀N₂O Aminophenyl, ethanone, oxime 150.18 Aromatic amine enhances potential pharmacological activity
1-(1H-Pyrrol-2-yl)ethan-1-one oxime C₆H₈N₂O Pyrrolyl, ethanone, oxime 124.14 Heterocyclic substituent may influence coordination chemistry
Phosgene oxime CHCl₂NO Dichloromethyl, oxime 113.93 Highly toxic, corrosive; used as a chemical warfare agent

*Molecular formula inferred from structural analogs.

Key Observations:

  • Steric Effects: Adamantyl-containing compounds exhibit increased steric hindrance compared to non-adamantyl oximes (e.g., phosgene oxime), which may reduce reactivity but improve thermal stability .
  • Biological Relevance: Aminophenyl and pyrrolyl oximes (e.g., ) demonstrate cytotoxic or coordination properties, suggesting that the hydroxyacetone oxime derivative could have unexplored pharmacological applications.

Physicochemical Properties

  • Solubility : Adamantyl groups generally reduce solubility in polar solvents. For instance, 3-(1-adamantyl)-1-propene homopolymers are insoluble in most organic solvents except trichlorobenzene at high temperatures . The hydroxyl group in 1-(1-adamantyl)-1-hydroxyacetone oxime may mitigate this by introducing hydrogen-bonding capacity.
  • Stability : Adamantyl derivatives are thermally stable due to their rigid structure. Phosgene oxime, by contrast, is volatile and reactive, underscoring the role of substituents in stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-adamantyl)-1-hydroxyacetone oxime
Reactant of Route 2
1-(1-adamantyl)-1-hydroxyacetone oxime

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